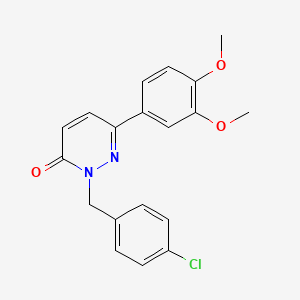
2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives. It has been studied extensively due to its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyridazinone derivatives have been investigated for their potential as corrosion inhibitors. For example, a study explored the effectiveness of pyridazinone derivatives in inhibiting mild steel corrosion in acidic solutions. These compounds demonstrated significant inhibitory action, attributed to their electron acceptance ability, which may suggest similar properties for the compound of interest (Kalai et al., 2020).
Photophysical and Electrochemical Properties
Another aspect of pyridazinone derivatives includes their photophysical and electrochemical properties. Research on 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, which share a structural resemblance with the compound , revealed significant insights into their UV-Visible and fluorescence spectroscopy profiles. Such compounds exhibited strong absorption bands indicative of their intramolecular charge transfer capabilities and potential utility in various optical applications (Golla et al., 2020).
Molecular Docking and In Vitro Screening
Furthermore, pyridazinone derivatives have been synthesized and evaluated through molecular docking and in vitro screening to explore their potential biological activities. This includes investigating their binding energies against target proteins, which could hint at the compound of interest's relevance in drug discovery or other biological applications (Flefel et al., 2018).
Antioxidant Activities
In the context of pharmacological properties, some pyridazinone derivatives have been assessed for their antioxidant activities. These studies are crucial for understanding the compound's potential in mitigating oxidative stress-related damages, suggesting possible applications in developing treatments for conditions associated with oxidative stress (Kamble et al., 2015).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-9-5-14(11-18(17)25-2)16-8-10-19(23)22(21-16)12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSSZJKSIBYGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2801367.png)
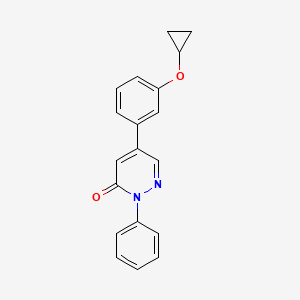

![3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B2801370.png)
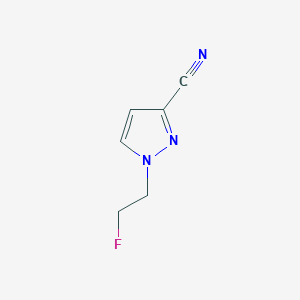
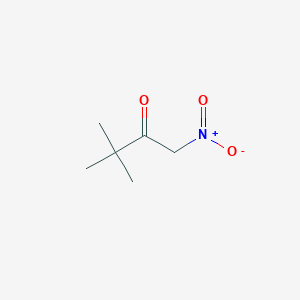
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2801374.png)

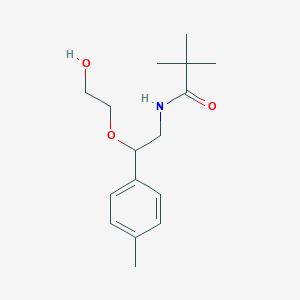
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2801381.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2801382.png)

![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)
